molecular formula C20H18N2O2 B5005800 4-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile

4-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile

Cat. No.: B5005800
M. Wt: 318.4 g/mol
InChI Key: JVXYEFCGHGHUKI-UHFFFAOYSA-N
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Description

4-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile is a complex organic compound with a unique structure that includes a naphthalene core, hydroxyl group, and nitrile functionalities

Properties

IUPAC Name

4-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-19(2)9-15-18(17(24)10-19)16(23)8-14(20(15,11-21)12-22)13-6-4-3-5-7-13/h3-7,9,14,23H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXYEFCGHGHUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(CC(C(C2=C1)(C#N)C#N)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of nitriles may produce primary amines.

Scientific Research Applications

4-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in flavoring.

    7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one: Studied for its potential antioxidant and antimicrobial activities.

Uniqueness

4-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

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